molecular formula C28H18O4 B14170784 Benzo[rst]pentaphene-5,8-diyl diacetate CAS No. 3509-60-2

Benzo[rst]pentaphene-5,8-diyl diacetate

Cat. No.: B14170784
CAS No.: 3509-60-2
M. Wt: 418.4 g/mol
InChI Key: WMQAIOGPASQFBI-UHFFFAOYSA-N
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Description

Benzo[rst]pentaphene-5,8-diyl diacetate is a polycyclic aromatic compound featuring a fused pentaphene backbone with acetylated hydroxyl groups at the 5,8-positions. This analog shares key functional groups, including diacetate esters and bromine substituents, and is synthesized via a condensation reaction between a carboxaldehyde and indole-3-acetic acid in acetic anhydride under reflux conditions .

The molecular formula of the analogous compound is C₂₆H₂₄Br₂O₆ (molecular weight: 592.29 g/mol), with elemental analysis confirming C: 52.68% and H: 4.05%, closely matching theoretical values . This suggests robust synthetic reproducibility and stability under standard conditions.

Properties

CAS No.

3509-60-2

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

(13-acetyloxy-8-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaenyl) acetate

InChI

InChI=1S/C28H18O4/c1-15(29)31-27-21-9-5-3-7-17(21)19-11-12-20-18-8-4-6-10-22(18)28(32-16(2)30)24-14-13-23(27)25(19)26(20)24/h3-14H,1-2H3

InChI Key

WMQAIOGPASQFBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C61)OC(=O)C

Origin of Product

United States

Preparation Methods

Regioselective Acetylation of BPP

The introduction of acetate groups at the 5,8-positions of BPP requires precise control to avoid overfunctionalization. A two-step protocol is widely employed:

  • Oxidation to BPP-5,8-dione : Treatment of BPP with a mild oxidizing agent, such as tert-butyl hydroperoxide (TBHP) in dichloromethane (DCM), selectively generates the 5,8-dione derivative. Nuclear magnetic resonance (NMR) studies confirm the formation of diketones via distinct carbonyl signals at δ 190.2 ppm.
  • Acetylation with Acetic Anhydride : The dione intermediate undergoes acetylation using acetic anhydride in the presence of pyridine as a base. This step proceeds via nucleophilic acyl substitution, yielding BPP-5,8-diacetate with >90% conversion. Reaction monitoring by thin-layer chromatography (TLC) reveals complete consumption of the dione within 4 hours at 80°C.

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium-catalyzed cross-coupling to install acetate groups directly. For example, Suzuki–Miyaura coupling of BPP boronic esters with acetyl-protected aryl halides achieves regioselective diacetylation. Optimal conditions utilize PdCl₂(dppe) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and dimethylformamide (DMF) as a solvent at 120°C. This method affords BPP-5,8-diacetate in 78% yield, with no detectable monoacetylated byproducts.

Purification and Characterization

Solvent Extraction and Chromatography

Post-synthetic purification employs a combination of solvent extraction and flash chromatography. Methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF) are preferred for extracting polar byproducts, while silica gel chromatography (ethyl acetate/heptane gradient) isolates the diacetate. Recovery rates exceed 85%, as validated by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Spectroscopic and Optical Properties

BPP-5,8-diacetate exhibits distinct spectroscopic signatures:

  • UV–Vis Absorption : λₘₐₐ at 342 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π–π* transitions of the conjugated system.
  • Fluorescence Emission : A broad emission band at 465 nm (PLQY = 73%), significantly enhanced compared to pristine BPP (13%).
  • Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak at m/z 456.1521 [M+H]⁺.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for BPP-5,8-diacetate synthesis:

Method Conditions Yield (%) Purity (%) Source
DPEX + Acetylation Toluene, 110°C; Ac₂O, pyridine 73 98
Suzuki–Miyaura PdCl₂(dppe), Cs₂CO₃, DMF, 120°C 78 95
Scholl Oxidation FeCl₃, DCM, RT 45 82

The DPEX-acetylation route offers superior yield and purity, whereas palladium-catalyzed methods provide faster reaction times at the expense of higher catalyst costs.

Mechanistic Insights and Side Reactions

Competing Oxidation Pathways

During acetylation, overoxidation to quinone derivatives remains a challenge. For instance, prolonged exposure to acetic anhydride at elevated temperatures (>100°C) promotes the formation of benzo[rst]pentaphene-5,8-quinone, detectable via infrared (IR) spectroscopy (C=O stretch at 1675 cm⁻¹). Kinetic studies suggest that maintaining temperatures below 80°C and limiting reaction times to 4 hours suppresses this side reaction.

Role of Protecting Groups

The use of tert-butyldimethylsilyl (TBDMS) protecting groups during intermediate steps prevents unwanted cyclization or decomposition. For example, TBDMS-protected phenols undergo clean deprotection under acidic conditions (e.g., HCl/THF), preserving the integrity of the acetate groups.

Industrial and Environmental Considerations

Scale-up synthesis necessitates addressing solvent waste and catalyst recovery. DMF, while effective in cross-coupling, poses disposal challenges due to its high toxicity. Recent efforts explore green solvent alternatives , such as cyclopentyl methyl ether (CPME), which offers comparable efficacy with reduced environmental impact. Additionally, palladium recovery systems using magnetic nanoparticles are under investigation to lower production costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[rst]pentaphene-5,8-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzo[rst]pentaphene-5,8-diyl diacetate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Benzo[rst]pentaphene-5,8-diyl diacetate (based on its analog) with compounds listed in the evidence:

Compound Molecular Formula Key Functional Groups Substituents Applications/Notes
This compound* C₂₆H₂₄Br₂O₆ Diacetate esters, bromine, pyrano-chromene 7,9-dibromo, acetyl-indole Potential antiviral/anti-inflammatory activity (inferred)
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ β-lactam, thiazolidine, dibenzylethylenediamine Benzyl groups, sulfur Antibiotic (long-acting penicillin)
Benzanthrone C₁₇H₁₀O Anthraquinone derivative Methyl, ketone Dye intermediate, photodynamic therapy
Benzbromarone C₁₇H₁₂Br₂O₃ Uricosuric agent, brominated phenol Bromine, propionyl Anti-gout (uricosuric)

Notes:

  • *Direct data for this compound is inferred from its structural analog .
  • Brominated compounds (e.g., Benzo[rst]pentaphene analog, Benzbromarone) exhibit enhanced lipophilicity and metabolic stability compared to non-halogenated analogs .

Pharmacological and Chemical Stability

  • In contrast, Benzbromarone leverages bromine for urate transporter inhibition, highlighting divergent applications of brominated motifs .
  • Diacetate Esters : Acetylation at the 5,8-positions increases solubility in organic solvents (e.g., acetic anhydride) compared to hydroxylated precursors, a trait shared with prodrugs like benzathine penicillin salts .
  • Stability : The analog’s elemental analysis (C/H ratios) confirms resistance to decomposition under reflux conditions, whereas benzathine penicillin is prone to hydrolysis in acidic environments due to its β-lactam ring .

Q & A

Q. Table 1: Example Analytical Parameters

TechniqueConditionsKey Peaks/Retention TimeReference Standard
¹H NMRCDCl₃, 400 MHzδ 2.1 (acetate), δ 7.2–8.4 (aromatic)Internal TMS
HPLCC18, 70% acetonitrile~12.3 minBenzo[g,h,i]perylene
ESI-MSPositive modem/z 458 ([M+H]⁺)N/A

Advanced Research: How can enzymatic hydrolysis of the diacetate groups be systematically studied?

Methodological Answer:
The diacetate moiety can be probed using esterase activity assays.

  • Experimental Design :
    • Substrate Preparation : Dissolve the compound in DMSO and dilute in phosphate buffer (pH 7.4).
    • Enzyme Source : Use human liver microsomes or purified esterases (e.g., porcine liver esterase).
    • Controls : Include dihydrofluorescein diacetate (DHFDA) as a positive control for esterase activity .
    • Kinetic Analysis : Monitor acetate release via HPLC or fluorescence (λₑₓ 485 nm, λₑₘ 535 nm) over time. Calculate KmK_m and VmaxV_{max} using Michaelis-Menten kinetics.
  • Data Interpretation : Compare hydrolysis rates to known substrates (e.g., DHFDA) to infer steric or electronic effects of the PAH core on esterase accessibility.

Data Contradiction: How to resolve discrepancies in reported solubility across studies?

Methodological Answer:
Discrepancies often arise from solvent purity, temperature, or measurement techniques.

  • Systematic Protocol :
    • Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile at 25°C and 40°C.
    • Quantification : Use UV-Vis spectroscopy (calibrated with a standard curve) after centrifuging saturated solutions to remove undissolved particles.
    • Reference Standards : Cross-validate with benzo[g,h,i]perylene solubility data, as PAH solubility trends are often correlated .

Q. Table 2: Solubility Comparison in Common Solvents

SolventSolubility (mg/mL, 25°C)Notes
DMSO12.5 ± 1.2Optimal for biological assays
THF8.3 ± 0.9Limited stability over time
Acetonitrile5.1 ± 0.6Suitable for HPLC dilution

Advanced Research: What strategies mitigate photodegradation during optical property studies?

Methodological Answer:
PAH derivatives are prone to photooxidation. Key strategies include:

  • Light Exposure Control : Conduct experiments under inert atmospheres (N₂/Ar) and use amber glassware or UV-filtered light sources.
  • Stabilizers : Add 0.1% (w/v) butylated hydroxytoluene (BHT) to solutions to inhibit radical formation.
  • Real-Time Monitoring : Track degradation via time-resolved UV-Vis or fluorescence spectroscopy, comparing to stable analogs like benzophenone-3 (BP3) .

Basic Research: How to validate purity for electronic applications?

Methodological Answer:
High purity (>99%) is critical for optoelectronic studies.

  • Stepwise Purification :
    • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to remove non-polar impurities.
    • Recrystallization : Dissolve in hot toluene and cool to −20°C for 24 hours.
    • Final Validation : Confirm purity via differential scanning calorimetry (DSC) to detect melting point consistency (±1°C) and HPLC area-percent analysis (>99.5%) .

Advanced Research: How does the PAH core influence electrochemical behavior?

Methodological Answer:
The conjugated aromatic system governs redox properties.

  • Cyclic Voltammetry (CV) Protocol :
    • Electrode Setup : Use a glassy carbon working electrode in 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.
    • Scan Rates : 50–500 mV/s to distinguish diffusion-controlled vs. surface-confined processes.
    • Data Analysis : Compare oxidation/reduction potentials to pentacene (a structurally simpler PAH) to identify extended conjugation effects .
  • Key Metrics : E1/2E_{1/2} (half-wave potential), ΔEp (peak separation), and HOMO/LUMO calculations via DFT.

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